N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide
Description
The compound features a 1,2,4-triazole core substituted with a 2-methoxyphenyl group at position 4 and a thioether-linked 2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl moiety at position 3. A furan-2-carboxamide group is attached via a methylene bridge to the triazole ring. This structure integrates multiple pharmacophoric elements:
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N6O4S2/c1-33-17-9-4-3-8-16(17)30-20(13-25-22(32)18-10-6-12-34-18)28-29-24(30)35-14-21(31)27-23-26-15-7-2-5-11-19(15)36-23/h2-12H,13-14H2,1H3,(H,25,32)(H,26,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDZZEVVIRWWRPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as carboxamide carbonyl-ruthenium (ii) complexes, have been shown to interact with a broad spectrum of ketones.
Mode of Action
Similar compounds have been shown to display catalytic activities in the transfer hydrogenation of a broad spectrum of ketones. The catalytic activities of these complexes were dependent on both the carboxamidate and auxiliary ligands.
Biochemical Pathways
Similar compounds have been shown to be involved in the transfer hydrogenation of ketones. This suggests that the compound may interact with biochemical pathways involving ketones.
Result of Action
Similar compounds have been shown to display moderate catalytic activities in the transfer hydrogenation of a broad spectrum of ketones.
Action Environment
It’s worth noting that the catalytic activities of similar compounds were found to be dependent on both the carboxamidate and auxiliary ligands, suggesting that changes in these components could potentially influence the compound’s action.
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)furan-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity through various studies and data.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzo[d]thiazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer studies.
- Triazole ring : This component is associated with a wide range of biological activities, enhancing the compound's therapeutic potential.
- Furan and carboxamide groups : These functional groups contribute to the compound's reactivity and interaction with biological targets.
The molecular formula of the compound is , with a molecular weight of approximately 518.61 g/mol .
Antimicrobial Activity
Preliminary studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives have shown efficacy against bacterial strains such as Escherichia coli and Bacillus subtilis, suggesting potential applications in treating infections .
Anticancer Potential
Research has demonstrated that this compound may inhibit the proliferation of cancer cells. The presence of the benzo[d]thiazole and triazole rings is essential for cytotoxic activity. Structure–activity relationship (SAR) studies indicate that modifications in these rings can significantly influence the anticancer efficacy .
| Compound | IC50 (µg/mL) | Cell Line |
|---|---|---|
| Compound 1 | 1.61 ± 1.92 | Anti-Bcl-2 Jurkat |
| Compound 10 | 1.98 ± 1.22 | A-431 |
The data suggest that certain substitutions enhance the activity against specific cancer cell lines, making this compound a candidate for further development in cancer therapeutics .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor, which is crucial for developing drugs targeting specific biochemical pathways. The unique structure may provide selectivity towards particular enzyme targets, enhancing its therapeutic profile .
Case Studies and Experimental Findings
Several studies have been conducted to evaluate the biological activities of related compounds:
- Anticonvulsant Activity : A study assessed the anticonvulsant effectiveness of similar compounds using a picrotoxin-induced convulsion model. The results indicated significant activity correlating with specific structural features .
- Cytotoxicity Studies : Another investigation focused on the cytotoxic effects of compounds featuring similar benzothiazole structures against NIH/3T3 mouse embryoblast cell line and A549 human lung adenocarcinoma cells. The findings revealed strong selectivity and potent anticancer effects .
- Molecular Docking Studies : Molecular dynamics simulations have been utilized to understand the interactions between these compounds and target proteins, indicating that hydrophobic contacts play a significant role in their binding affinity .
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Similarities and Variations
Table 1: Key Structural Comparisons
Physicochemical and Spectral Properties
Table 2: Spectral Data Comparison
Structure-Activity Relationship (SAR) Insights
Q & A
Basic Research Questions
Q. What synthetic strategies are optimal for constructing the triazole-thioacetamide core of this compound?
- Methodological Answer : The triazole-thioacetamide core can be synthesized via cyclocondensation of thiosemicarbazides with substituted carboxylic acids under acidic conditions. For example, derivatives with similar scaffolds (e.g., 4-(4-methoxyphenyl)-1,2,4-triazoles) were prepared using ethanol as a solvent, anhydrous potassium carbonate as a base, and reflux conditions (3–6 hours) to achieve yields of 80–93% .
- Key Data :
| Reaction Component | Conditions | Yield | Reference |
|---|---|---|---|
| Thiosemicarbazide + 2-methoxyphenylacetic acid | EtOH, K₂CO₃, reflux (5 h) | 85% | |
| Benzothiazole-thioacetamide intermediate | POCl₃, 80°C (2 h) | 60–70% |
Q. How should researchers validate the structural integrity of this compound post-synthesis?
- Methodological Answer : Use a multi-technique approach:
- 1H/13C NMR : Analyze in DMSO-d₆ at 400 MHz; compare chemical shifts with analogous structures (e.g., δ 7.8–8.2 ppm for benzothiazole protons) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O: 1650–1700 cm⁻¹) and thioamide bonds (C-S: 650–750 cm⁻¹) .
- Mass Spectrometry : HRMS (ESI+) to verify molecular ion peaks (e.g., [M+H]+ m/z calculated for C₂₃H₂₁N₅O₃S₂: 504.12) .
Q. What purification techniques are effective for isolating this compound from reaction mixtures?
- Answer : Employ column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol or methanol. For polar byproducts, use preparative HPLC with a C18 column (MeCN/H₂O gradient) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s anticancer activity?
- Methodological Answer :
- Step 1 : Synthesize analogs with variations in the benzothiazole (e.g., halogen substitutions) and triazole (e.g., alkyl/aryl groups) moieties .
- Step 2 : Test cytotoxicity against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (48–72 h exposure, IC₅₀ calculation). Compare with reference drugs like cisplatin .
- Key Finding : Derivatives with electron-withdrawing groups (e.g., -NO₂, -CF₃) on the benzothiazole ring showed 3–5× higher potency than unsubstituted analogs .
Q. What strategies resolve contradictions in reported anticancer activity data across studies?
- Answer :
- Assay Standardization : Ensure consistent cell lines, incubation times, and serum concentrations (e.g., 10% FBS in DMEM).
- Purity Verification : Re-test compounds with ≥95% HPLC purity to exclude solvent or impurity effects .
- Mechanistic Profiling : Use flow cytometry (apoptosis assays) and Western blotting (Bcl-2/Bax ratios) to confirm mode of action .
Q. Which computational methods predict binding interactions between this compound and cancer targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to model binding to 5-lipoxygenase-activating protein (FLAP). Prioritize poses with hydrogen bonds to Arg21/Arg101 and hydrophobic contacts with Leu20 .
- Molecular Dynamics (MD) : Simulate ligand-protein stability (GROMACS, 100 ns) to assess binding free energy (MM-PBSA analysis) .
- Key Insight : The furan-2-carboxamide group forms stable π-π stacking with FLAP’s Phe177, critical for inhibitory activity .
Data Contradiction Analysis
Q. Why do synthesis yields vary significantly for triazole-thioacetamide derivatives?
- Answer : Variability arises from:
- Reagent Purity : Impure thiosemicarbazides reduce cyclization efficiency.
- Solvent Choice : Ethanol vs. THF affects reaction kinetics; THF increases yields by 15–20% for sterically hindered analogs .
- Catalyst Optimization : Substituting K₂CO₃ with DBU (1,8-diazabicycloundec-7-ene) improves yields to >90% in some cases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
